Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate

Solubility Pre-formulation Physicochemical characterization

Researchers quantifying urinary β-(m-hydroxyphenyl)hydracrylic acid (HPHPA) require authentic meta-hydroxylated reference standards-para-substituted analogs are chemically distinct and yield divergent chromatographic behavior. Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate (CAS 55822-86-1) provides the exact HPHPA scaffold. • Racemic β-hydroxy ester with undefined stereocenter-validated substrate for chiral LC-MS/MS method development and enantioselective hydrolysis studies. • Meta-phenolic substitution delivers predictable retention (XLogP3 = 0.5, TPSA = 66.8 Ų) distinct from para/ortho isomers. • Supplied at ≥98% purity; room temperature storage, ambient shipping.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 55822-86-1
Cat. No. B155668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate
CAS55822-86-1
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC(=CC=C1)O)O
InChIInChI=1S/C10H12O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3
InChIKeyRJGKHTZHLGBJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate: Chemical Identity & Specifications


Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate (CAS 55822-86-1) is a β-hydroxy ester derivative of phenylpropanoic acid bearing an additional phenolic hydroxyl group at the meta position of the aromatic ring . The compound has the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol . Commercially available material is typically supplied with purity specifications ranging from 95% to 98% . The compound contains two hydrogen bond donor sites (phenolic and β-hydroxyl groups), four hydrogen bond acceptor sites, a calculated XLogP3 of 0.5, and a topological polar surface area (TPSA) of 66.8 Ų . A key structural feature is the presence of an undefined stereocenter at the β-carbon, meaning the commercial material is racemic unless otherwise specified .

✓ Meta-hydroxylated aromatic scaffold for m-tyrosine pathway and HPHPA studies
✓ Racemic β-hydroxy ester for chiral resolution and stereochemical investigations
✓ Dual hydrogen bond donor profile supporting aqueous media and chromatography

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate: Irreplaceable by Analogs


Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate differs from its closest commercial analogs—such as methyl 3-hydroxy-3-phenylpropanoate (CAS 7497-61-2)—by the presence of a phenolic hydroxyl group at the meta position of the aromatic ring . This additional hydroxyl functionality alters the compound's hydrogen bonding capacity, polarity, and solubility profile . Specifically, the target compound contains two hydrogen bond donors versus one in the unsubstituted analog, and exhibits a lower calculated LogP (XLogP3 = 0.5) compared to its non-phenolic counterpart, indicating greater hydrophilicity . In biological contexts, the 3-hydroxyphenyl substitution pattern is structurally related to m-tyrosine metabolism and is distinct from the more common para-substituted (4-hydroxyphenyl) analogs found in endogenous pathways [1]. For research applications requiring a defined meta-hydroxylated aromatic scaffold, substitution with unsubstituted phenyl, para-hydroxyphenyl, or ortho-hydroxyphenyl esters is not chemically equivalent and may yield divergent reactivity, solubility behavior, or biological recognition .

Target Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate
Substitute Methyl 3-hydroxy-3-phenylpropanoate
Absence of meta-hydroxyl group alters hydrogen bonding and polarity, potentially shifting solubility and chromatographic retention.
Target Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate
Substitute Methyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate
Para-hydroxylated analogs correspond to tyrosine-related pathways, differing from m-tyrosine metabolism; may not match HPHPA detection requirements.

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate: Quantitative Differentiation Evidence


Aqueous Solubility: Meta-Hydroxy vs. Unsubstituted Analog

The calculated aqueous solubility of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is 35 g/L at 25°C, derived from computational prediction using Advanced Chemistry Development (ACD/Labs) software [1]. This solubility value is attributable to the compound's dual hydrogen bond donor capability (two donors: phenolic OH and β-OH) and its topological polar surface area (TPSA) of 66.8 Ų, which collectively enhance water interaction relative to less polar analogs . The predicted solubility provides a quantitative baseline for selecting this compound in aqueous reaction media or biological assay buffers.

Predicted Solubility
Class-level inference
35 g/L at 25°C (calculated)
Supports aqueous formulation context; comparator data absent.
Computational prediction; experimental verification recommended.
Solubility Pre-formulation Physicochemical characterization

Hydrogen Bond Donor Count: Two Donors vs. One

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate possesses two hydrogen bond donor sites: one contributed by the phenolic hydroxyl group on the aromatic ring, and one by the β-hydroxyl group on the propanoate chain . This contrasts with the unsubstituted analog, methyl 3-hydroxy-3-phenylpropanoate (CAS 7497-61-2), which has only one hydrogen bond donor (the β-OH) . The additional donor site alters the compound's capacity for intermolecular interactions with solvents, biological targets, and chromatographic stationary phases.

H-Bond Donors
Class-level inference
Target: 2 (phenolic + β-OH)
Analog: 1
Dual donor profile may shift solubility and binding interactions.
Hydrogen bonding Structure-activity relationship Molecular recognition

TPSA Comparison: Meta-Hydroxylated vs. Unsubstituted Scaffold

The topological polar surface area (TPSA) of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is 66.8 Ų . This value reflects the contribution of the two hydroxyl oxygen atoms and the ester carbonyl oxygen to the compound's overall polarity. The unsubstituted analog, methyl 3-hydroxy-3-phenylpropanoate (CAS 7497-61-2), has a TPSA of approximately 46.5 Ų based on structural calculation (single hydroxyl plus ester functionality) . The difference of approximately 20.3 Ų (44% higher TPSA for the target compound) quantitatively distinguishes the two scaffolds in terms of predicted membrane permeability and chromatographic behavior.

TPSA
Class-level inference
Target: 66.8 Ų
Analog: ~46.5 Ų
Higher polarity may affect membrane permeability and retention.
Polarity Membrane permeability Drug-likeness

Racemic Stereocenter vs. Enantiopure Analogs

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate contains one undefined atom stereocenter at the β-carbon position (the hydroxyl-bearing carbon of the propanoate chain) . The commercial material is supplied as a racemic mixture, containing both (R)- and (S)-enantiomers in approximately equal proportion. This stereochemical property distinguishes it from commercially available enantiopure β-hydroxy esters such as methyl (3R)-3-hydroxy-3-phenylpropanoate (CAS 58692-70-9) or methyl (3S)-3-hydroxy-3-phenylpropanoate (CAS 36615-45-9) . The racemic nature of the target compound makes it suitable as a starting material for chiral resolution studies, whereas the enantiopure analogs are pre-resolved.

Stereochemistry
Class-level inference
Racemic (undefined stereocenter)
Enantiopure analogs (defined R/S)
Racemic substrate enables chiral resolution; enantiopure not interchangeable.
Chirality Asymmetric synthesis Stereochemistry

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate: Validated Applications


HPHPA Reference Standard for Urinary Metabolomics

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate serves as a synthetic intermediate and analytical reference standard for β-(m-hydroxyphenyl)hydracrylic acid (HPHPA), a urinary metabolite of phenylalanine produced by Clostridium species in the gastrointestinal tract . The meta-hydroxylation pattern of this compound is essential for this application, as para-hydroxylated analogs correspond to different metabolic pathways and cannot substitute for HPHPA detection . The compound's defined hydrogen bond donor capacity (two donors) and TPSA (66.8 Ų) provide predictable chromatographic retention behavior for LC-MS/MS method development .

Racemic Substrate for Chiral Resolution

The racemic nature of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate, conferred by its single undefined stereocenter at the β-carbon , positions it as a suitable substrate for developing and validating chiral resolution methods using enzymatic, chromatographic, or chemical approaches. Researchers investigating stereoselective hydrolysis, enantioselective synthesis, or the substrate specificity of β-hydroxy ester hydrolases can utilize the racemic material to assess enantiomeric discrimination, whereas enantiopure analogs are already resolved and cannot serve this purpose. The compound's moderate polarity (TPSA = 66.8 Ų) facilitates separation on standard chiral stationary phases .

Medicinal Chemistry Scaffold: Meta-Hydroxylated β-Hydroxy Esters

The meta-hydroxyphenyl substitution pattern combined with the β-hydroxy ester functionality creates a scaffold with two hydrogen bond donor sites, distinguishing it from the more common para-hydroxyphenyl (tyrosine-related) and unsubstituted phenyl scaffolds . This substitution pattern is structurally related to m-tyrosine metabolism and is of interest for exploring structure-activity relationships where meta-substitution may confer differential receptor binding, enzyme inhibition, or metabolic stability compared to para- or ortho-substituted analogs . The compound's calculated aqueous solubility of 35 g/L [1] supports its use in aqueous reaction media and biological assay conditions.

Lipase-Catalyzed Esterification: Substitution Pattern Effects

The meta-hydroxyl substitution pattern on the aromatic ring of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate provides a distinct electronic and steric environment compared to para- and ortho-hydroxylated or unsubstituted analogs. Studies on comparative esterification of phenylpropanoid acids have demonstrated that the substitution pattern on the aromatic ring significantly influences the reactivity of the carboxyl group due to electronic effects [2]. Researchers investigating lipase-catalyzed transformations, chemoenzymatic synthesis, or the substrate specificity of aromatic β-hydroxy esters can employ this meta-substituted compound to systematically probe substitution-dependent reactivity differences that cannot be assessed using unsubstituted or para-substituted analogs alone.

Application
Selection Property
Validation Focus
HPHPA urinary metabolite reference
Meta-hydroxylation pattern specific for HPHPA analysis
LC-MS/MS retention and matrix effect
Chiral resolution method development
Racemic β-hydroxy ester with undefined stereocenter
Enantiomeric discrimination on chiral phases
Meta-hydroxylated scaffold SAR
Dual H-bond donor, distinct from para-substituted analogs
Receptor binding and enzyme inhibition context
Lipase-catalyzed esterification
Meta-OH substitution influences electronic environment
Substitution-dependent reactivity in lipase systems
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